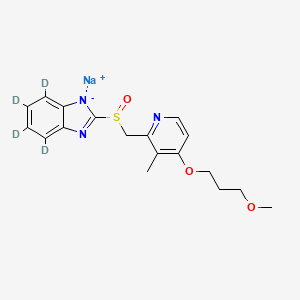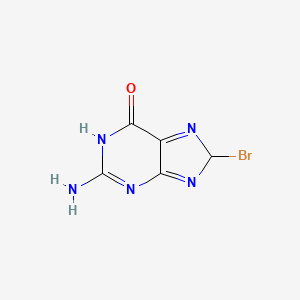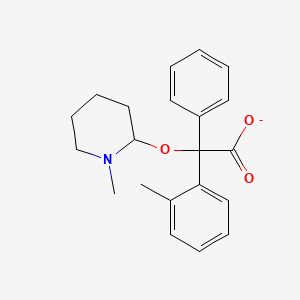
Rabeprazole-d4 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rabeprazole-d4 (sodium) is a deuterated form of rabeprazole sodium, a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. The deuterated form, Rabeprazole-d4, is used in scientific research to study the pharmacokinetics and metabolism of rabeprazole due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rabeprazole-d4 (sodium) involves the incorporation of deuterium atoms into the rabeprazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuteration of Starting Materials: Using deuterated reagents to introduce deuterium atoms into the precursor molecules.
Formation of the Benzimidazole Ring: This involves the reaction of deuterated 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine with deuterated benzimidazole.
Sulfoxidation: The final step involves the oxidation of the thioether group to form the sulfoxide, resulting in Rabeprazole-d4.
Industrial Production Methods
Industrial production of Rabeprazole-d4 (sodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of starting materials using deuterated reagents.
Optimized Reaction Conditions: Utilizing optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Rabeprazole-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide.
Reduction: Reduction of the sulfoxide back to the thioether.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products
The major products formed from these reactions include the sulfoxide form of Rabeprazole-d4 and its reduced thioether form.
科学的研究の応用
Rabeprazole-d4 (sodium) has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of rabeprazole.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to gastric acid secretion and its inhibition.
Industrial Research: Used in the development of new formulations and drug delivery systems.
作用機序
Rabeprazole-d4 (sodium) works by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production, thereby reducing acid secretion. The deuterated form allows for more precise tracking and analysis in research studies.
類似化合物との比較
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: Similar to rabeprazole but with different pharmacokinetic properties.
Pantoprazole: Another proton pump inhibitor used for similar indications.
Uniqueness
Rabeprazole-d4 (sodium) is unique due to its deuterium labeling, which provides advantages in research studies, such as improved stability and the ability to trace the compound more accurately in metabolic studies.
Conclusion
Rabeprazole-d4 (sodium) is a valuable compound in scientific research, offering insights into the pharmacokinetics, metabolism, and drug interactions of rabeprazole. Its unique deuterium labeling makes it an essential tool for researchers in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C18H20N3NaO3S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
sodium;4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i3D,4D,6D,7D; |
InChIキー |
KRCQSTCYZUOBHN-SWSVCJOSSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])[N-]C(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H].[Na+] |
正規SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)



![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)






